6-Bromo-2-fluoro-3-iodopyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

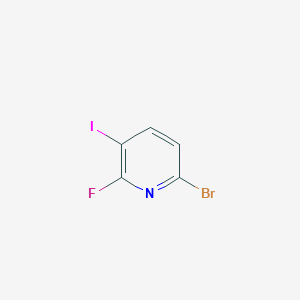

6-Bromo-2-fluoro-3-iodopyridine is a heterocyclic aromatic compound that contains bromine, fluorine, and iodine substituents on a pyridine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-fluoro-3-iodopyridine typically involves halogenation reactions. One common method is the sequential halogenation of pyridine derivatives. For instance, starting with 2-fluoropyridine, bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the 6-position. Subsequently, iodination can be performed using iodine or an iodine source like potassium iodide in the presence of an oxidizing agent to introduce the iodine atom at the 3-position .

Industrial Production Methods: Industrial production of this compound may involve similar halogenation steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure precise control over reaction conditions and improve yield and purity. Additionally, the use of catalysts and solvents that facilitate the halogenation process while minimizing by-products is crucial for industrial applications .

Análisis De Reacciones Químicas

Types of Reactions: 6-Bromo-2-fluoro-3-iodopyridine undergoes various chemical reactions, including:

Substitution Reactions: The halogen atoms (bromine, fluorine, and iodine) can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Cross-Coupling Reactions: This compound is a suitable substrate for Suzuki-Miyaura and Stille cross-coupling reactions, where the halogen atoms are replaced with aryl or alkyl groups using palladium catalysts.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

Cross-Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate) in solvents like tetrahydrofuran or toluene are typical conditions.

Major Products:

Substitution Reactions: Products include derivatives with various functional groups replacing the halogen atoms.

Cross-Coupling Reactions: Products include biaryl compounds or other complex structures formed by coupling with aryl or alkyl boronic acids.

Aplicaciones Científicas De Investigación

Structure and Characteristics

6-Bromo-2-fluoro-3-iodopyridine features a pyridine ring substituted with bromine, fluorine, and iodine atoms. Its structure can be represented as follows:

- Molecular Formula : C5H2BrFIN

- Molecular Weight : 301.88 g/mol

- Purity : Typically available at 95% or higher.

The presence of multiple halogens confers distinct reactivity patterns that are exploited in various synthetic pathways.

Medicinal Chemistry

This compound is primarily utilized in the development of pharmaceuticals. Its halogenation pattern allows for enhanced interactions with biological targets. For example:

- Inhibitors of p38 MAP Kinase : Research has indicated that derivatives of this compound can act as potent inhibitors of p38 MAP kinase, a critical target in inflammatory diseases . The optimized synthesis methods have enabled the production of various analogs that exhibit improved biological activity.

- Antiviral Agents : Compounds derived from this compound have been investigated for their potential antiviral properties. The structural modifications allow for increased binding affinity to viral proteins, highlighting its significance in drug design .

Material Science

In material science, this compound is used as a precursor for creating functionalized polymers and nanomaterials. Its reactivity enables:

- Polymer Synthesis : The compound can be polymerized to produce materials with specific electronic or optical properties, making it valuable in the development of advanced materials for electronics .

- Nanostructures : Researchers have explored its application in synthesizing nanostructured materials that exhibit unique catalytic properties due to their high surface area and reactivity .

Case Study 1: Synthesis of p38 MAPK Inhibitors

A study published in the Royal Society of Chemistry demonstrated an efficient route to synthesize pyridinylimidazole derivatives using this compound as a starting material. The resulting compounds showed significant inhibition of p38 MAP kinase activity, with one enantiomer displaying twice the potency compared to its counterpart . This underscores the importance of structural modifications facilitated by this compound.

Case Study 2: Development of Antiviral Agents

Another investigation focused on modifying this compound to enhance antiviral activity against specific pathogens. The study reported that certain derivatives exhibited promising results in vitro, leading to further exploration for clinical applications .

Mecanismo De Acción

The mechanism of action of 6-Bromo-2-fluoro-3-iodopyridine depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The presence of multiple halogen atoms can enhance binding affinity and selectivity towards molecular targets. The exact pathways and molecular targets vary based on the specific derivative and its intended use .

Comparación Con Compuestos Similares

2-Bromo-3-fluoropyridine: Lacks the iodine substituent, making it less reactive in certain cross-coupling reactions.

3-Iodo-4-fluoropyridine: Has a different substitution pattern, affecting its reactivity and applications.

2-Fluoro-3-iodopyridine: Similar but lacks the bromine atom, influencing its chemical behavior.

Uniqueness: 6-Bromo-2-fluoro-3-iodopyridine’s unique combination of bromine, fluorine, and iodine atoms on the pyridine ring provides distinct reactivity and versatility in synthetic applications. This makes it a valuable compound for developing novel pharmaceuticals and advanced materials .

Actividad Biológica

6-Bromo-2-fluoro-3-iodopyridine (CAS: 1599474-54-0) is a halogenated pyridine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound's unique structure, characterized by multiple halogen substituents, may enhance its reactivity and biological interactions, making it a valuable building block for synthesizing bioactive molecules.

- Molecular Formula : C5H2BrF I N

- Molecular Weight : 301.88 g/mol

- Purity : 95%

- IUPAC Name : this compound

- SMILES Notation : IC1=CC=C(Br)N=C1F

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its role as an intermediate in the synthesis of more complex bioactive compounds. The presence of multiple halogens is believed to influence its pharmacological properties, including enzyme inhibition and receptor interaction.

Key Findings from Research Studies

-

Enzyme Inhibition

- A study highlighted the compound's potential as a p38α MAP kinase inhibitor. Compounds derived from similar pyridine scaffolds have shown significant inhibitory activity against this enzyme, which plays a crucial role in inflammatory responses .

- The presence of halogens, particularly bromine and iodine, may enhance binding affinity to the target enzyme due to increased hydrophobic interactions and potential halogen bonding.

-

Synthesis of Bioactive Derivatives

- Research indicates that derivatives of this compound can be synthesized to yield potent inhibitors for various biological targets. For example, modifications at the pyridine ring have led to compounds with enhanced selectivity and potency against specific cancer cell lines .

- The compound serves as a versatile building block for synthesizing other biologically active molecules, particularly those targeting kinases involved in cancer progression.

-

Neuroinflammation Studies

- Recent investigations into neuroinflammation have suggested that derivatives of halogenated pyridines could be used as molecular imaging agents. The unique electronic properties imparted by the halogens allow for better visualization in positron emission tomography (PET) studies, indicating a potential application in neurodegenerative disease research .

Case Study 1: p38α MAP Kinase Inhibitors

A series of studies demonstrated that derivatives of this compound exhibited varying degrees of inhibitory activity against p38α MAP kinase. The most potent derivatives showed IC50 values in the low micromolar range, significantly impacting TNF-α release in human blood samples.

| Compound | IC50 (µM) | Selectivity |

|---|---|---|

| Compound A | 0.5 | High |

| Compound B | 1.2 | Moderate |

| Compound C | 5.0 | Low |

Case Study 2: Synthesis of Anticancer Agents

In another study, researchers synthesized a series of anticancer agents based on the structure of this compound. The synthesized compounds were tested against various cancer cell lines, revealing promising results.

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Compound D | MCF7 | 0.8 |

| Compound E | HeLa | 1.5 |

| Compound F | A549 | 2.0 |

Propiedades

IUPAC Name |

6-bromo-2-fluoro-3-iodopyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrFIN/c6-4-2-1-3(8)5(7)9-4/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUOXDHCCDFQUTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1I)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrFIN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.88 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.